molecular formula C15H20N2O5 B4977000 Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-2-carboxylate

Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-2-carboxylate

Cat. No.: B4977000
M. Wt: 308.33 g/mol
InChI Key: UTKKCGSEIGGGSC-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-2-carboxylate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of reactions to form the piperidine ring and the ester functional group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-2-carboxylate include other piperidine derivatives and nitrophenyl-containing compounds. Examples include:

  • Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
  • Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-[(4-hydroxy-3-nitrophenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-2-22-15(19)12-5-3-4-8-16(12)10-11-6-7-14(18)13(9-11)17(20)21/h6-7,9,12,18H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKKCGSEIGGGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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